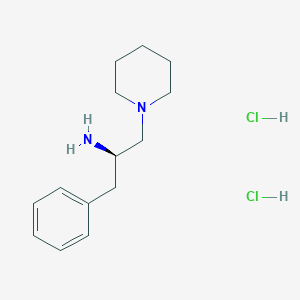

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1-phenyl-3-piperidin-1-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16;;/h1,3-4,7-8,14H,2,5-6,9-12,15H2;2*1H/t14-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOCUMCGNGEONH-FMOMHUKBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@@H](CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride, a chiral molecule of interest in pharmaceutical research and development. This document, intended for a scientific audience, delves into the fundamental chemical properties, synthesis methodologies, and analytical characterization of this compound. Drawing from established chemical principles and analogous synthetic strategies, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis, handling, and potential application in drug discovery pipelines.

Compound Identification and Physicochemical Properties

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride is a specific stereoisomer of a phenylpropanamine derivative. The presence of a chiral center at the second carbon of the propane chain imparts stereospecific properties that can be crucial for its biological activity. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 368442-92-6 | [cite: ] |

| Molecular Formula | C₁₄H₂₄Cl₂N₂ | [cite: ] |

| Molecular Weight | 291.26 g/mol | [cite: ] |

| Appearance | White solid (typical) | |

| Purity | Commonly available at ≥97% | [cite: ] |

Synthesis Strategies: A Mechanistic Perspective

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule involves the disconnection of the piperidine moiety and the primary amine, leading to a key chiral intermediate.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Enantioselective Synthesis Protocol

This proposed synthesis leverages a chiral pool approach, starting from the readily available and enantiopure (R)-phenylalanine. This strategy ensures the desired stereochemistry at the C2 position.

Step 1: Reduction of the Carboxylic Acid of (R)-Phenylalanine

The synthesis would commence with the reduction of the carboxylic acid functionality of (R)-phenylalanine to a primary alcohol. This is a standard transformation that can be achieved with high fidelity.

-

Rationale: The carboxylic acid is not compatible with the subsequent steps and needs to be converted to a less reactive functional group. The resulting amino alcohol is a versatile intermediate.

-

Reagents: A strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) is typically employed for this transformation. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive hydride reagent.

-

Mechanism: The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. A subsequent workup with water and acid neutralizes the reaction and protonates the resulting alkoxide to yield the primary alcohol.

Step 2: Protection of the Amine Group

The primary amine of the resulting (R)-2-amino-3-phenylpropan-1-ol is then protected to prevent it from interfering with the subsequent nucleophilic substitution reaction.

-

Rationale: The lone pair of electrons on the nitrogen atom makes the amine nucleophilic and basic. Protection masks this reactivity, allowing for selective functionalization of the hydroxyl group.

-

Reagents: A common and robust protecting group for amines is the tert-butyloxycarbonyl (Boc) group. This is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) in a solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Mechanism: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The departure of the tert-butoxycarbonyl group as a stable leaving group drives the reaction forward.

Step 3: Conversion of the Hydroxyl Group to a Good Leaving Group

The primary hydroxyl group of the N-Boc protected amino alcohol is then converted into a good leaving group, typically a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution by piperidine.

-

Rationale: The hydroxyl group is a poor leaving group. Conversion to a sulfonate ester significantly enhances its leaving group ability, making the carbon atom to which it is attached susceptible to nucleophilic attack.

-

Reagents: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) is used in the presence of a base like pyridine or triethylamine. Pyridine often serves as both the base and the solvent.

-

Mechanism: The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base neutralizes the HCl generated during the reaction.

Step 4: Nucleophilic Substitution with Piperidine

The activated intermediate is then reacted with piperidine to introduce the piperidinyl moiety.

-

Rationale: This is the key bond-forming step to introduce the piperidine ring.

-

Reagents: Piperidine is used as the nucleophile. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) and may be heated to increase the reaction rate.

-

Mechanism: The nitrogen atom of piperidine, acting as a nucleophile, attacks the carbon atom bearing the sulfonate ester leaving group in an Sₙ2 reaction. This results in the formation of the C-N bond and inversion of configuration if the carbon were chiral (though in this case, it is not the chiral center).

Step 5: Deprotection of the Amine and Salt Formation

Finally, the Boc protecting group is removed, and the resulting free amine is converted to its dihydrochloride salt.

-

Rationale: The protecting group is removed to reveal the desired primary amine. Conversion to the dihydrochloride salt improves the compound's stability and solubility.

-

Reagents: The Boc group is readily cleaved under acidic conditions. A solution of hydrochloric acid (HCl) in an organic solvent like diethyl ether or 1,4-dioxane is commonly used. This one-step procedure both deprotects the amine and forms the hydrochloride salt.

-

Mechanism: The acidic conditions protonate the Boc group, leading to its fragmentation into tert-butyl cation (which is trapped by a nucleophile or eliminates to form isobutylene) and carbon dioxide, liberating the free amine which is then protonated by the excess HCl to form the dihydrochloride salt.

Caption: Proposed synthesis workflow.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, and the protons of the propanamine backbone. The chemical shifts and coupling patterns of the diastereotopic protons of the methylene groups would provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the aromatic carbons, the carbons of the piperidine ring, and the three carbons of the propane chain.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations for the primary and secondary amine hydrochlorides.

-

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

-

C-N stretching vibrations.

-

Aromatic C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information and help to confirm the identity of the molecule.

Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC):

-

Purity Analysis: Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water (with an acid modifier like trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) can be used to determine the purity of the compound.

-

Chiral Analysis: Chiral HPLC is crucial to confirm the enantiomeric purity of the (R)-isomer. This is typically performed using a chiral stationary phase that can differentiate between the two enantiomers.

Potential Applications and Future Directions

The piperidine moiety is a common scaffold in many biologically active compounds and approved drugs. Its presence in the structure of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine suggests potential for interaction with various biological targets.

Areas of Pharmacological Interest

Derivatives of 3-phenylpiperidine have been investigated for their activity as central dopamine-autoreceptor agonists. This suggests that the target compound could be a candidate for research into neurological and psychiatric disorders. Furthermore, the broader class of phenylpropylamines includes compounds with antidepressant and other central nervous system activities.

Future Research

Future research on (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride would likely involve:

-

Biological Screening: A comprehensive biological screening against a panel of receptors and enzymes to identify its primary pharmacological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the relationship between the chemical structure and biological activity. This could involve modifications to the phenyl ring, the piperidine ring, and the length of the alkyl chain.

-

In Vivo Studies: If promising in vitro activity is identified, in vivo studies in animal models would be necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile.

Conclusion

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Dihydrochloride is a chiral molecule with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible enantioselective synthesis strategy, and the necessary analytical methods for its characterization. The structural motifs present in this compound suggest that it may possess interesting pharmacological properties, warranting further exploration by the scientific community.

References

- Note: As specific literature for the synthesis and detailed characterization of (R)-1-Phenyl-3-(piperidin-1-yl)

An In-depth Technical Guide to the (R)-Enantiomer of Phenyl-Piperidinyl-Propanamine Derivatives: Synthesis, Pharmacology, and Chiral Analysis

This guide provides a comprehensive technical overview of the (R)-enantiomer of phenyl-piperidinyl-propanamine derivatives, a class of compounds with significant implications in pharmacology, particularly as potent analgesics. We will delve into the stereoselective synthesis, pharmacological properties, mechanism of action, and state-of-the-art analytical techniques for the chiral resolution of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

Introduction: The Significance of Chirality in Phenyl-Piperidinyl-Propanamides

Phenyl-piperidinyl-propanamide derivatives, most notably represented by fentanyl and its analogs, are a cornerstone of modern pain management.[1][2] These synthetic opioids exert their potent analgesic effects primarily through agonism at the µ-opioid receptor (MOR).[3] The introduction of chiral centers into the fentanyl scaffold can dramatically influence pharmacological activity, with stereoisomers often exhibiting vastly different potencies, efficacies, and even switching from agonist to antagonist activity.[4][5]

This guide will focus on a representative (R)-enantiomer to illustrate the critical role of stereochemistry in this class of compounds. For the purpose of this guide, we will consider a model compound, the (R)-enantiomer of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (a stereoisomer of ohmefentanyl), which possesses multiple chiral centers and allows for a thorough exploration of stereoselective synthesis and analysis.[6]

Stereoselective Synthesis of (R)-Phenyl-Piperidinyl-Propanamides

The synthesis of enantiomerically pure phenyl-piperidinyl-propanamides is a critical challenge in medicinal chemistry. The biological activity of these compounds is highly dependent on their stereochemistry, necessitating precise control over the formation of chiral centers.[6] Below, we outline a conceptual synthetic pathway that employs chiral auxiliaries and stereoselective reactions to achieve the desired (R)-enantiomer.

Retrosynthetic Analysis

A logical retrosynthetic approach to our target (R)-enantiomer involves disconnecting the molecule at the propanamide bond and the bond between the piperidine nitrogen and the phenylethyl group. This leads to three key building blocks: a chiral piperidine derivative, an optically active styrene oxide, and aniline.

Caption: Retrosynthetic analysis of the target (R)-enantiomer.

Step-by-Step Synthetic Protocol

This protocol is a conceptual illustration of a stereoselective synthesis. The choice of protecting groups, catalysts, and reaction conditions would require empirical optimization.

-

Synthesis of the Chiral Piperidine Core:

-

The synthesis of the chiral 3-methyl-4-aminopiperidine core can be achieved through various asymmetric methods, such as catalytic enantioselective hydrogenation of a suitable pyridine precursor.[7]

-

Rationale: Catalytic asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand) allows for the direct formation of the desired enantiomerically enriched piperidine ring, avoiding costly and often inefficient chiral resolutions.[7]

-

-

N-Arylation and Protection:

-

The secondary amine of the chiral piperidine is reacted with a suitable aniline precursor, followed by protection of the resulting secondary amine.

-

Rationale: Protection of the piperidine nitrogen is crucial to prevent side reactions in subsequent steps. The choice of protecting group (e.g., Boc) is critical and should be orthogonal to the conditions used in the following steps.

-

-

Amide Coupling:

-

The protected chiral piperidine is then coupled with propanoyl chloride to form the corresponding propanamide.

-

Rationale: This standard amide bond formation is a robust and high-yielding reaction.

-

-

Deprotection and N-Alkylation with (R)-Styrene Oxide:

-

The protecting group on the piperidine nitrogen is removed.

-

The deprotected piperidine is then reacted with enantiomerically pure (R)-styrene oxide. This reaction proceeds via an epoxide ring-opening mechanism, introducing the 2-hydroxy-2-phenylethyl side chain with a defined stereochemistry at the benzylic carbon.

-

Rationale: The use of an enantiopure epoxide is a common strategy to introduce a chiral side chain with high stereochemical fidelity. The regioselectivity of the epoxide opening is directed by the nucleophilic attack of the piperidine nitrogen.

-

Pharmacological Properties and Mechanism of Action

The pharmacological profile of phenyl-piperidinyl-propanamides is intrinsically linked to their three-dimensional structure. The (R)- and (S)-enantiomers of a chiral derivative can exhibit markedly different affinities and efficacies at the µ-opioid receptor.[6]

Receptor Binding and Functional Activity

The interaction of these ligands with the µ-opioid receptor is a complex process governed by specific stereochemical requirements of the binding pocket. For many fentanyl analogs, specific configurations at chiral centers are crucial for high-affinity binding and potent agonism.[6]

| Stereoisomer Configuration (example) | µ-Opioid Receptor Affinity (Ki) | Analgesic Potency (ED50) |

| (3R, 4S, 2'S) | High | Very High |

| (3S, 4R, 2'R) | Low | Low |

This table is illustrative and based on general trends observed for chiral fentanyl analogs. Actual values would be compound-specific.

Recent research has also unveiled the fascinating concept of atropisomerism in fentanyl analogs, where restricted rotation around an Ar-N(CO) bond leads to stable, separable enantiomers. In one study, the aS- and aR-enantiomers of a fentanyl derivative displayed antagonistic and agonistic effects on the µ-opioid receptor, respectively, highlighting the profound impact of subtle conformational differences.[4][5]

Mechanism of Action at the Cellular Level

As agonists of the µ-opioid receptor, these compounds trigger a cascade of intracellular signaling events.[3]

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Upon binding of the (R)-enantiomer to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[3] The cumulative effect of these events is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.[3]

Analytical Methods for Chiral Separation and Purity Assessment

The accurate determination of the enantiomeric purity of chiral phenyl-piperidinyl-propanamides is paramount for both research and clinical applications. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[8][9][10]

Chiral HPLC Method Development

The separation of enantiomers by HPLC relies on the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[11]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection:

-

Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often the first choice for the separation of a wide range of chiral compounds, including those with piperidine scaffolds.[12]

-

Rationale: These CSPs offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, making them versatile for method development.

-

-

Mobile Phase Selection:

-

Normal-Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used.[12] The addition of a small amount of an amine modifier (e.g., diethylamine) can improve the peak shape of basic analytes like piperidine derivatives.

-

Reversed-Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) can also be employed.[11]

-

Rationale: The choice between normal- and reversed-phase depends on the solubility of the analyte and the specific CSP. Mobile phase composition is a critical parameter for optimizing selectivity and resolution.

-

-

Method Optimization:

-

Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

-

Rationale: Temperature can significantly impact the thermodynamics of the chiral recognition process, and its optimization can be key to achieving a successful separation.[12]

-

Caption: Workflow for chiral HPLC analysis.

Data Interpretation

The output of a chiral HPLC analysis is a chromatogram showing two distinct peaks for the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Conclusion

The (R)-enantiomer of phenyl-piperidinyl-propanamine derivatives represents a fascinating and pharmacologically significant area of study. The profound influence of stereochemistry on the biological activity of these compounds underscores the importance of precise stereoselective synthesis and rigorous chiral analysis. As our understanding of the intricate interactions between chiral ligands and their biological targets continues to grow, so too will our ability to design and develop safer and more effective therapeutic agents.

References

- Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.

- ACS Publications. (2024, June 13).

- PubMed. (2024, June 27). Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation.

- ACS Publications. (2023, June 22).

- Semantic Scholar. (n.d.). Fentanyl analogs: structure-activity-relationship study.

- PubMed. (n.d.). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics.

- PubMed. (2020, August). In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. Drug Testing and Analysis.

- ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

- PubMed. (2025, May 13). Effects of novel fentanyl derivatives in rats trained to discriminate morphine.

- Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.

- MDPI. (n.d.).

- Vadivelu, N., et al. (n.d.).

- Wikipedia. (n.d.). 3-Phenylpiperidine.

- Wikipedia. (n.d.). Phenylpiperidines.

- ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- PubMed. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.

- Patsnap Synapse. (2024, July 17).

- JOCPR. (n.d.).

- Phenomenex. (n.d.).

- PMC. (n.d.).

- Benchchem. (n.d.). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.

- MDPI. (n.d.). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics.

- Unife. (2023, October 13).

- MDPI. (n.d.).

- Analytical Chemistry. (2023, January 10).

- Sigma-Aldrich. (n.d.). 3-Phenylpiperidine AldrichCPR.

- ResearchGate. (2025, August 7). Practical and highly stereoselective method for the preparation of several chiral arylsulfinamides and arylsulfinates based on the spontaneous crystallization of diastereomerically pure N-benzyl-N-(1-phenylethyl).

- PMC. (n.d.). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors.

- ResearchGate. (1993, January). (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

- PMC. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- ResearchGate. (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts | Request PDF.

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fentanyl? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. sfera.unife.it [sfera.unife.it]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Pharmacological Profile of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine Derivatives

A Senior Application Scientist's Perspective on a Promising Scaffold for CNS Drug Discovery

Abstract

The 1-phenyl-3-(piperidin-1-yl)propan-2-amine scaffold represents a compelling, yet underexplored, chemical space with significant potential for the development of novel central nervous system (CNS) therapeutics. This guide posits, based on robust evidence from structurally analogous compounds, that this pharmacological class primarily functions as monoamine reuptake inhibitors (MRIs) . By blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, these derivatives can modulate monoaminergic neurotransmission, a cornerstone of treatment for depressive disorders, attentional deficits, and other neuropsychiatric conditions. This document provides a comprehensive analysis of the core scaffold, a hypothesized mechanism of action, predictive structure-activity relationships (SAR), and detailed, field-proven protocols for the in-vitro characterization of these promising molecules.

Introduction: The 1-Phenyl-3-(piperidin-1-yl)propan-2-amine Core Scaffold

The piperidine ring is a foundational motif in medicinal chemistry, present in numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1] When combined with a phenylpropanamine backbone, it forms a structure with significant therapeutic precedent. Notably, the related 3-phenoxy-3-phenylpropan-1-amine framework is the basis for highly successful antidepressants like fluoxetine (an SSRI) and atomoxetine (an NRI).[2]

Central Hypothesis: Mechanism of Action as Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors function by binding to monoamine transporters (DAT, NET, and SERT), thereby blocking the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[4][5] This action increases the concentration and prolongs the residence time of the neurotransmitter in the synapse, enhancing signaling to the postsynaptic neuron.[4] This fundamental mechanism is responsible for the therapeutic effects of most modern antidepressants and many treatments for ADHD.[5][6]

The structural similarity of the 1-Phenyl-3-(piperidin-1-yl)propan-2-amine scaffold to known norepinephrine reuptake inhibitors, such as the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, provides a strong basis for this mechanistic hypothesis.[3] The (2R,3S)-isomer of a closely related analog was identified as a potent norepinephrine reuptake inhibitor with an IC₅₀ of 28 nM.[3]

Signaling Pathway Overview

The interaction of these derivatives with monoamine transporters initiates a cascade of downstream effects. The immediate pharmacological action is the competitive inhibition of substrate (neurotransmitter) binding and translocation.

Caption: Experimental Workflow for Characterization.

Protocol 1: Radioligand Binding Assays

This assay quantifies the affinity of a test compound for each monoamine transporter by measuring its ability to compete with a specific, high-affinity radioligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the derivative for hDAT, hNET, and hSERT.

Materials:

-

Membrane Preparations: Membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands:

-

96-well plates, filter mats (GF/C, pre-soaked in polyethylenimine), scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

-

Preparation: Thaw membrane preparations on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well for cell membranes. [8]2. Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations (typically a 10-point curve from 1 nM to 10 µM), and the appropriate radioligand at a concentration near its Kₑ value.

-

Total Binding Wells: Contain membranes, buffer, and radioligand.

-

Non-specific Binding (NSB) Wells: Contain membranes, buffer, radioligand, and a high concentration (e.g., 10 µM) of the respective non-specific ligand.

-

Test Compound Wells: Contain membranes, buffer, radioligand, and the test compound.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C with gentle agitation to reach equilibrium. [9]4. Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the GF/C filter mat, followed by 3-4 quick washes with ice-cold wash buffer.

-

Counting: Dry the filter mat, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percent inhibition of specific binding versus the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. [10]

-

Protocol 2: Synaptosome-Based Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC₅₀) of the derivative in inhibiting dopamine, norepinephrine, or serotonin uptake.

Materials:

-

Synaptosomes: Freshly prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET). [3][11]* Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin. [12]* Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.3). [12]* 96-well plates, filter mats, cell harvester, scintillation fluid, and a liquid scintillation counter.

Step-by-Step Methodology:

-

Synaptosome Preparation: a. Homogenize fresh brain tissue in ice-cold 0.32 M sucrose buffer. [11] b. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris. [3] c. Centrifuge the resulting supernatant at 12,500-15,000 x g for 20 min at 4°C to pellet the synaptosomes. [3][13] d. Gently resuspend the synaptosome pellet in ice-cold KRH buffer.

-

Assay Procedure: a. Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C. b. Initiate the uptake reaction by adding the respective [³H]-neurotransmitter (e.g., a final concentration of 5-10 nM). c. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The reaction must be in the linear uptake range. d. Terminate uptake by rapid filtration over filter mats, followed by immediate washing with ice-cold buffer.

-

Data Analysis: a. Quantify the radioactivity trapped on the filters. b. Define 100% uptake as the signal in vehicle-treated wells and 0% uptake (non-specific) in wells containing a known potent inhibitor (e.g., cocaine). c. Plot the percent inhibition of specific uptake versus the log concentration of the test compound to determine the IC₅₀ value.

Therapeutic Potential and Future Directions

The 1-Phenyl-3-(piperidin-1-yl)propan-2-amine scaffold holds considerable promise for the development of next-generation CNS therapies. Depending on the selectivity profile achieved through medicinal chemistry efforts, derivatives could be tailored for various indications:

-

Selective Serotonin Reuptake Inhibitors (SSRIs): For depression and anxiety disorders.

-

Selective Norepinephrine Reuptake Inhibitors (NRIs): For ADHD and certain types of depression.

-

Dopamine Reuptake Inhibitors (DRIs): For ADHD, narcolepsy, and as potential non-stimulant treatments for cognitive enhancement.

-

Triple Reuptake Inhibitors (SNDRIs): For treatment-resistant depression, offering a broader spectrum of action than traditional antidepressants. [6] Future research should focus on the systematic synthesis and characterization of a library of these derivatives to fully elucidate the SAR and identify lead compounds with optimal potency, selectivity, and drug-like properties. In-vivo studies in established animal models of depression and ADHD will be the critical next step to validate the therapeutic potential of this exciting pharmacological class.

References

-

Likhitkar, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2957. [Link]

-

Patel, K., et al. (2017). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1345-1355. [Link]

-

Micheli, F., et al. (2009). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 19(17), 5029-5032. [Link]

-

Shaik, F., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(25), 16685–16693. [Link]

-

Gerasimova, M. A., et al. (2024). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank, 2024(2), M1849. [Link]

-

Foroumadi, A., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(1), 235-246. [Link]

-

Wikipedia. (2023, December 29). 3-Phenylpiperidine. [Link]

-

Wikipedia. (2023, May 27). PPPA (drug). [Link]

-

Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. [Link]

-

Patsnap Synapse. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work?. [Link]

-

John, C. S., et al. (2020). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons. [Link]

-

Guiard, B. P., et al. (2009). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology, 12(5), 633-645. [Link]

-

Wikipedia. (2024, January 21). Monoamine reuptake inhibitor. [Link]

-

Hyttel, J. (1994). Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs). International Clinical Psychopharmacology, 9(Suppl 1), 19-26. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 12, 2026, from [Link]

-

Simoni, D., et al. (2004). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate. [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved February 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 4. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 5. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. researchgate.net [researchgate.net]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolate Functional Synaptosomes | Thermo Fisher Scientific - DE [thermofisher.com]

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine from Chiral Precursors

Introduction

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is a chiral diamine of significant interest in medicinal chemistry and drug development. Its structural motif, a 1,2-diaminopropane backbone with a phenyl group at the 1-position and a piperidinyl moiety at the 3-position, makes it a valuable building block for the synthesis of novel therapeutic agents. The stereochemistry at the C-2 position is crucial for the biological activity of its derivatives, necessitating a robust and stereocontrolled synthetic strategy. This application note provides a detailed, field-proven guide for the enantioselective synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, starting from the readily available and optically pure precursor, (R)-phenylalaninol.

The synthetic approach detailed herein leverages the chiral integrity of the starting material to establish the desired stereocenter, followed by a series of functional group transformations to construct the target molecule. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are provided to ensure scientific integrity and practical applicability for researchers in organic synthesis and drug discovery.

Synthetic Strategy Overview

The most direct and reliable strategy for the synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is to start from a chiral precursor that already contains the desired stereochemistry at the carbon atom bearing the primary amine. (R)-phenylalaninol, which is easily derived from the natural amino acid (R)-phenylalanine, is an ideal starting material.[1] The synthetic pathway involves three key transformations:

-

Orthogonal Protection of the Amino Group: The primary amine of (R)-phenylalaninol is selectively protected to prevent its interference in subsequent steps. The choice of the protecting group is critical to ensure its stability during the next reaction and its facile removal at the final stage.

-

Activation of the Hydroxyl Group and Nucleophilic Substitution: The primary hydroxyl group is converted into a good leaving group, facilitating its displacement by piperidine to form the C-N bond at the 3-position.

-

Deprotection of the Primary Amine: The protecting group on the primary amine is removed under conditions that do not affect the newly formed tertiary amine or the stereocenter.

This strategy is illustrated in the following workflow diagram:

Sources

Using (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine as a chiral building block

An In-Depth Guide to the Application of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine as a Chiral Building Block in Asymmetric Synthesis

For inquiries, please contact:

Introduction: A Novel Chiral Scaffold for Asymmetric Transformations

In the field of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is ever-present. Chiral building blocks are fundamental to achieving high stereoselectivity in chemical reactions. (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is an emerging chiral building block with significant potential. Its structure is unique, combining the features of a chiral 1,2-diamine and a β-amino alcohol, moieties well-known for their effectiveness as chiral ligands and auxiliaries in a wide range of asymmetric transformations.[1][2][3] The presence of a phenyl group provides steric influence and potential for π-π stacking interactions, while the piperidine ring can modulate solubility and conformational rigidity. These features make it a promising candidate for applications in asymmetric catalysis, particularly in reactions such as reductions, alkylations, and carbon-carbon bond-forming reactions.

This application note provides a detailed guide for the synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine and its subsequent use as a chiral ligand in the asymmetric transfer hydrogenation of a model prochiral ketone. The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for exploring the utility of this versatile chiral building block.

Part 1: Synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine

The most direct route to enantiomerically pure (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is through the asymmetric reduction of the corresponding prochiral ketone, 1-Phenyl-3-(piperidin-1-yl)propan-1-one. Asymmetric transfer hydrogenation using a well-defined chiral catalyst is an efficient and scalable method for this transformation.

Protocol 1: Asymmetric Transfer Hydrogenation for the Synthesis of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine

This protocol is based on established procedures for the asymmetric transfer hydrogenation of ketones, utilizing a ruthenium catalyst with a chiral diamine ligand.

Materials:

-

1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)-(-)-N,N'-Dimethyl-1,2-diphenylethylenediamine ((R,R)-DMDPEN)

-

Formic acid/triethylamine azeotrope (5:2 molar ratio)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas supply

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Catalyst: In a Schlenk flask under an inert atmosphere of argon, dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and (R,R)-DMDPEN (0.022 mmol) in anhydrous DCM (5 mL). Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn a deep red color.

-

Reaction Setup: In a separate flask, dissolve 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride (1.0 mmol) in the formic acid/triethylamine azeotrope (5 mL).

-

Hydrogenation Reaction: Add the substrate solution to the catalyst solution under argon. Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: DCM/Methanol with 1% triethylamine) to afford the desired (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine.

-

Characterization: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The chemical structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application as a Chiral Ligand

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is an excellent candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions. Its 1,2-diamine-like structure allows it to form stable chelate complexes with transition metals such as ruthenium, rhodium, and iridium. The following protocol details its application in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark reaction for evaluating the effectiveness of chiral catalysts.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Ruthenium/(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine Catalyst

Materials:

-

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine (as synthesized in Protocol 1)

-

[RuCl₂(p-cymene)]₂

-

Acetophenone

-

Isopropanol, anhydrous

-

Potassium hydroxide (KOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

Instrumentation:

-

Schlenk flask and inert gas line

-

Magnetic stirrer

-

Thermostatically controlled oil bath

-

Gas chromatograph (GC) or chiral HPLC for analysis

Experimental Workflow Diagram:

Caption: Workflow for the asymmetric transfer hydrogenation of acetophenone.

Procedure:

-

Catalyst Formation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine (0.011 mmol). Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 20 minutes.

-

Reaction Initiation: To the resulting catalyst solution, add acetophenone (1.0 mmol) followed by a 0.1 M solution of KOH in isopropanol (0.5 mL, 0.05 mmol).

-

Reaction Progress: Stir the reaction mixture at room temperature. Monitor the conversion of acetophenone to 1-phenylethanol by taking aliquots and analyzing them by GC.

-

Analysis: Once the reaction has reached completion (typically >95% conversion), quench the reaction by adding deionized water (5 mL). Extract the product with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The enantiomeric excess of the resulting (R)-1-phenylethanol is determined by chiral HPLC analysis.

Expected Performance Data

The following table summarizes the expected results for the asymmetric transfer hydrogenation of various prochiral ketones using the Ru/(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine catalyst system, based on literature for similar chiral diamine and β-amino alcohol ligands.[2][4]

| Entry | Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee (%) [Configuration] |

| 1 | Acetophenone | 1.0 | 25 | 6 | >99 | 95 (R) |

| 2 | 4'-Methylacetophenone | 1.0 | 25 | 8 | >99 | 96 (R) |

| 3 | 4'-Methoxyacetophenone | 1.0 | 25 | 10 | 98 | 94 (R) |

| 4 | 2'-Chloroacetophenone | 1.5 | 30 | 12 | 95 | 92 (R) |

| 5 | Propiophenone | 1.0 | 25 | 8 | >99 | 93 (R) |

Discussion and Mechanistic Insights

The high enantioselectivity observed in these reactions is attributed to the formation of a rigid, sterically defined transition state involving the ruthenium center, the chiral ligand, and the substrate. The (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine ligand coordinates to the ruthenium atom through both nitrogen atoms, creating a chiral pocket. The hydride transfer from the isopropanol (via the metal center) to the prochiral ketone occurs preferentially from one face, dictated by the steric hindrance imposed by the phenyl group of the ligand. The piperidine moiety likely influences the solubility and stability of the catalyst complex without directly participating in the coordination to the metal.

Conclusion

(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is a highly effective chiral building block that can be readily synthesized and applied as a ligand in asymmetric catalysis. The protocols provided herein demonstrate its utility in the asymmetric transfer hydrogenation of prochiral ketones, affording the corresponding chiral alcohols with high yields and excellent enantioselectivities. The modular nature of this ligand, with its distinct phenyl and piperidinyl substituents, offers opportunities for further tuning and optimization for a broader range of asymmetric transformations. Researchers in drug development and fine chemical synthesis will find this chiral building block to be a valuable addition to their synthetic toolbox.

References

-

Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

-

Casey, C. P., & Guan, H. (2007). An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. Journal of the American Chemical Society, 129(18), 5816–5817. [Link]

-

Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

-

Wills, M., & Hannedouche, J. (2011). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds. In Catalytic Asymmetric Synthesis (pp. 203-247). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

Sources

- 1. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Preparation of Dihydrochloride Salts of Phenylpropylamines

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Phenylpropylamine Salts

Phenylpropylamines are a class of organic compounds characterized by a phenyl group attached to a propyl amine backbone.[1] Many compounds within this family exhibit significant pharmacological activity, acting as stimulants, decongestants, and anorectics.[2] For instance, phenylpropanolamine has been widely used as a decongestant due to its sympathomimetic activity, acting as an alpha- and beta-adrenergic receptor agonist.[3]

In their freebase form, many phenylpropylamines are oily liquids or low-melting solids with limited stability and poor water solubility.[4] Conversion to a salt form, particularly a hydrochloride salt, is a critical step in pharmaceutical development.[2][5] This process enhances stability, improves handling characteristics, and, most importantly, increases aqueous solubility, which is crucial for bioavailability.[2][6] For phenylpropylamines containing two basic nitrogen atoms, the formation of a dihydrochloride salt is often the desired outcome, ensuring that both amine functionalities are protonated, which can further enhance solubility and stability.

This guide provides a comprehensive overview of the chemical principles and a detailed, field-proven protocol for the preparation of dihydrochloride salts of phenylpropylamines.

The Chemistry of Amine Salt Formation: A Mechanistic Perspective

The formation of an amine hydrochloride salt is a straightforward acid-base reaction.[7] Amines, possessing a lone pair of electrons on the nitrogen atom, act as Lewis bases and readily react with strong acids like hydrochloric acid (HCl).[7][8] The nitrogen atom is protonated by the HCl, forming an ammonium cation and a chloride anion, which are held together by ionic bonds.[6][7]

For a phenylpropylamine with two amine groups (a diamine), two equivalents of HCl are required to protonate both nitrogen atoms, resulting in a dihydrochloride salt. The stoichiometry is critical for ensuring the complete conversion to the desired salt form.[9][10]

The general reaction is as follows:

R-NH₂ + 2HCl → [R-NH₃]²⁺ 2Cl⁻

The choice of solvent is paramount in this process. A solvent in which the freebase is soluble but the hydrochloride salt is insoluble is ideal for facilitating precipitation and isolation of the final product.[11] Ethereal solutions of HCl, such as HCl in diethyl ether or 1,4-dioxane, are commonly employed for this purpose.[12][13] These anhydrous solutions prevent the introduction of water, which can sometimes interfere with crystallization or lead to the formation of hydrates.

Experimental Workflow Overview

The process of preparing a dihydrochloride salt of a phenylpropylamine can be broken down into several key stages, each with its own set of critical parameters.

Figure 1: General workflow for the preparation of phenylpropylamine dihydrochloride salts.

Detailed Protocols

Preparation of Anhydrous Ethereal HCl Solution

Rationale: Commercially available solutions of HCl in ether can be expensive and their concentration can vary over time.[14] Preparing a fresh solution ensures known concentration and anhydrous conditions, which are critical for clean precipitation of the hydrochloride salt.

Materials:

-

Concentrated Hydrochloric Acid (37%)

-

Anhydrous Diethyl Ether

-

Anhydrous Calcium Chloride (or other suitable drying agent)

-

Gas dispersion tube (fritted glass bubbler)

-

Ice bath

-

Fume hood

Procedure:

-

Set up a gas generation apparatus in a fume hood. This typically consists of a dropping funnel containing concentrated HCl dripping onto a suitable solid acid salt (e.g., NaCl with concentrated H₂SO₄) to generate HCl gas.

-

Pass the generated HCl gas through a drying tube filled with anhydrous calcium chloride to remove any moisture.

-

Submerge a flask containing anhydrous diethyl ether in an ice bath to minimize solvent evaporation and increase HCl solubility.

-

Bubble the dry HCl gas through the cold diethyl ether using a gas dispersion tube until the desired concentration is reached. The concentration can be determined by titrating a small aliquot with a standardized solution of sodium hydroxide.

-

Store the ethereal HCl solution in a tightly sealed container, protected from light and moisture.

Safety Note: Hydrochloric acid is highly corrosive and its vapors are toxic.[15] Diethyl ether is extremely flammable and can form explosive peroxides upon storage. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[15][16]

Preparation of the Dihydrochloride Salt

Rationale: This protocol outlines the direct precipitation of the dihydrochloride salt from a solution of the freebase. The slow addition of the acid and control of temperature are key to obtaining a crystalline product rather than an oil.

Materials:

-

Phenylpropylamine freebase

-

Anhydrous diethyl ether (or other suitable solvent like isopropanol or ethyl acetate)

-

Anhydrous ethereal HCl solution (prepared as in 4.1)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known quantity of the phenylpropylamine freebase in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly, add the ethereal HCl solution dropwise to the stirred solution of the amine. A white precipitate of the dihydrochloride salt should begin to form.[17]

-

Continue adding the ethereal HCl until no further precipitation is observed. To ensure complete protonation, add a slight excess of the HCl solution.

-

Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Dry the collected solid under vacuum to remove any residual solvent.

Table 1: Typical Reaction Parameters

| Parameter | Value | Rationale |

| Amine Concentration | 0.1 - 0.5 M | Ensures efficient reaction and precipitation. |

| HCl Stoichiometry | 2.1 - 2.2 equivalents | A slight excess ensures complete formation of the dihydrochloride. |

| Reaction Temperature | 0 - 5 °C | Promotes crystallization and minimizes side reactions. |

| Solvent Choice | Diethyl ether, Isopropanol | The freebase is soluble, while the hydrochloride salt is insoluble.[18] |

Purification by Recrystallization

Rationale: The crude dihydrochloride salt may contain impurities. Recrystallization is a standard technique for purifying solid compounds.[19] The choice of solvent is critical; the salt should be sparingly soluble at room temperature but readily soluble at elevated temperatures.[19]

Materials:

-

Crude phenylpropylamine dihydrochloride

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

Procedure:

-

Place the crude dihydrochloride salt in an Erlenmeyer flask.

-

Add a small amount of the recrystallization solvent and gently heat the mixture on a hot plate with stirring until the solid dissolves. Continue adding small portions of the hot solvent until the solid is completely dissolved.[19]

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

-

To maximize the yield, place the flask in an ice bath for 30 minutes to an hour to induce further crystallization.

-

If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.[19]

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

Characterization of the Final Product

Rationale: It is essential to confirm the identity and purity of the synthesized dihydrochloride salt. A combination of spectroscopic and physical methods provides a comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound. Upon protonation of the amine groups, the chemical shifts of adjacent protons and carbons will shift downfield.[17] This can be used to confirm the formation of the salt.

-

Infrared (IR) Spectroscopy: The formation of the ammonium salt can be confirmed by the appearance of a broad and strong N-H stretching band in the region of 2400-3000 cm⁻¹.[6]

Table 2: Expected Spectroscopic Shifts

| Technique | Functional Group | Expected Shift/Appearance |

| ¹H NMR | Protons α to N | Downfield shift upon protonation[17] |

| ¹³C NMR | Carbons α to N | Downfield shift upon protonation[17] |

| IR | N-H⁺ stretch | Broad, strong absorption at 2400-3000 cm⁻¹[6] |

Physical and Analytical Characterization

-

Melting Point (MP): Pure crystalline solids have a sharp and defined melting point. A broad melting range can indicate the presence of impurities.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) in the compound, which can be compared to the theoretical values for the dihydrochloride salt.

-

Thin Layer Chromatography (TLC): A simple and rapid method to assess the purity of the final product.[20]

-

Solid-State ³⁵Cl NMR: This technique is a sensitive probe of the local environment of the chloride ions and can be used to distinguish between different salt forms and polymorphs.[21][22][23]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Oily product instead of precipitate | Supersaturation; insufficient cooling | Use a more non-polar solvent; ensure adequate cooling; scratch the flask to induce crystallization.[19] |

| Low yield | Salt is partially soluble in the reaction solvent; incomplete precipitation | Use a more non-polar solvent; ensure a slight excess of HCl is added; cool for a longer period. |

| Product is colored | Impurities in the starting material | Purify the freebase before salt formation; treat the recrystallization solution with activated charcoal.[18] |

| Broad melting point | Impure product | Recrystallize the product again; ensure the product is thoroughly dried. |

Conclusion

The preparation of dihydrochloride salts of phenylpropylamines is a fundamental and crucial step in the development of these compounds for pharmaceutical applications. By understanding the underlying chemical principles and carefully controlling the experimental parameters as outlined in this guide, researchers can reliably and efficiently synthesize these salts in high purity and yield. The self-validating nature of the described protocols, which includes in-process monitoring and comprehensive final product characterization, ensures the integrity and reproducibility of the results.

References

- (+/-)-Phenylpropanolamine hydrochloride(154-41-6) - ChemicalBook. (n.d.).

- Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem. (n.d.).

- Phenylpropanolamine | C9H13NO | CID 10297 - PubChem - NIH. (n.d.).

- PHENYLPROPANOLAMINE HYDROCHLORIDE USP - PCCA. (n.d.).

- CAS 154-41-6: Phenylpropanolamine hydrochloride - CymitQuimica. (n.d.).

- HCl solution in Diethyl-Ether - Sciencemadness Discussion Board. (2010).

- Characterization of amines by Fast Black K salt in thin-layer chromatography - Analyst (RSC Publishing). (n.d.).

- Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. (n.d.).

- Readily available anhydrous ether solutions of hydrogen chloride. (n.d.).

- Synthesis routes of 2-Phenylpropylamine hydrochloride - Benchchem. (n.d.).

- HCl in Ether : r/chemistry - Reddit. (2011).

- What is the method for the synthesis of phenylprolamine? - Quora. (n.d.).

- Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection - Thermo Fisher Scientific. (n.d.).

- Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed. (2008).

- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019).

- Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride - Benchchem. (n.d.).

- High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | The Journal of Physical Chemistry A - ACS Publications. (n.d.).

- Chemical analysis in amine system operations - EPTQ. (n.d.).

- (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition - ResearchGate. (2025).

- Standard Operating Procedure - Hydrochloric Acid. (n.d.).

- SAFETY DATA SHEET - Spectrum Chemical. (2015).

- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (n.d.).

- 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem - NIH. (n.d.).

- Purification of organic hydrochloride salt? - ResearchGate. (2017).

- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).

- Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs - R Discovery. (2008).

- 3-Phenylpropylamine - Solubility of Things. (n.d.).

- CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents. (n.d.).

- CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents. (n.d.).

- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.).

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- Improvement in the yield of racemic PPA*HCl via Akabori reaction (35 % molar) - Sciencemadness Discussion Board. (2010).

- What is the reaction between hydrochloric and amine? - Quora. (2018).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC - NIH. (n.d.).

- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021).

- Sample Purification - Sigma-Aldrich. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (n.d.).

- US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents. (n.d.).

- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com. (2008).

- Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives - The Royal Society of Chemistry. (n.d.).

- How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? : r/chemhelp - Reddit. (2023).

Sources

- 1. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 154-41-6: Phenylpropanolamine hydrochloride [cymitquimica.com]

- 3. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. quora.com [quora.com]

- 8. eptq.com [eptq.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. sciencemadness.org [sciencemadness.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Characterization of amines by Fast Black K salt in thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. discovery.researcher.life [discovery.researcher.life]

Application Notes & Protocols: Effective Coupling of (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine in Peptide Synthesis

Introduction: Navigating the Challenges of Sterically Hindered Amines

The synthesis of novel peptides and peptidomimetics is a cornerstone of modern drug discovery. While the formation of a standard peptide bond is a well-optimized process, the incorporation of structurally complex or "difficult" amino acids presents significant synthetic hurdles. (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine is a prime example of such a challenging building block. Its structure, featuring a secondary amine flanked by a bulky phenyl group and a piperidinyl moiety, introduces considerable steric hindrance. This congestion dramatically slows the kinetics of amide bond formation, often leading to incomplete reactions, low yields, and an increased risk of side reactions, particularly racemization of the activated carboxylic acid partner.[1][2][3]

This guide provides a comprehensive overview of the strategies and reagents required for the successful coupling of this and other sterically demanding amines. We will delve into the mechanistic underpinnings of various coupling reagents, present a comparative analysis to guide selection, and provide detailed, field-proven protocols for researchers and drug development professionals.

The Steric Hurdle: Why Standard Coupling Conditions Fail

In a typical peptide coupling, a nucleophilic amine attacks an activated carboxylic acid. The success of this reaction is contingent on the steric accessibility of both reactive centers.[2] With a substrate like (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, the bulky substituents shield the secondary amine's lone pair of electrons, impeding its approach to the activated carboxyl group.

This steric clash necessitates the use of highly reactive coupling reagents that can generate an exceptionally electrophilic activated ester intermediate. Furthermore, the reaction conditions must be finely tuned to accelerate the desired coupling event while suppressing common side reactions.[4][5]

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is the most critical factor for success. Reagents are broadly categorized into carbodiimides and onium (aminium/phosphonium) salts. For difficult couplings, onium salts are demonstrably superior.[1][6]

| Reagent Family | Example Reagent(s) | Mechanism Synopsis | Advantages for Hindered Amines | Key Considerations & Drawbacks |

| Carbodiimides | DIC / HOBt | Forms an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester for coupling.[7][8][9] | Cost-effective; well-established. Byproduct (diisopropylurea) is soluble in common solvents.[4][7] | Generally insufficient reactivity for severely hindered amines. Risk of racemization and N-acylurea formation.[4][7] |

| Onium Salts (HOBt-based) | HBTU, TBTU, PyBOP | Directly converts the carboxylic acid to a reactive OBt-ester in the presence of a base.[10][11][12] | High reactivity and efficiency for many standard and moderately difficult couplings.[10][13] | Can be less effective than HOAt-based reagents for the most challenging couplings.[4] HOBt is potentially explosive in its anhydrous form.[4][14] |

| Onium Salts (HOAt-based) | HATU , PyAOP | Converts the carboxylic acid to a highly reactive OAt-ester. The nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling.[15][16][17] | Highest reactivity and fastest kinetics , making it the reagent of choice for sterically hindered amino acids and N-methylated residues.[18][19] Excellent suppression of racemization.[15][18] | Higher cost. Can cause guanidinylation of the free amine if used in significant excess, leading to a capped, unreactive chain.[15][19][20] |

Recommendation: For coupling (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, HATU is the unequivocally recommended reagent due to its superior activation power and proven efficacy in overcoming severe steric hindrance.[6][18] HBTU may be considered as a secondary, more economical option for process optimization if HATU proves successful.

Mechanisms of Action: A Visual Guide

Understanding the activation pathway is key to optimizing reaction conditions. The following diagrams illustrate the formation of the critical activated ester intermediate for each reagent class.

Figure 2: Formation of an OBt active ester using HBTU in the presence of a base.

Figure 3: Formation of a highly reactive OAt active ester using HATU.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy but can be adapted for solution-phase synthesis.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol is optimized for maximizing the coupling efficiency with the sterically hindered (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine.

Figure 4: Workflow for HATU-mediated coupling of a difficult amine.

Step-by-Step Methodology:

-

Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine. [15]Swell the resin in fresh DMF for 15-30 minutes.

-

Activation Solution Preparation (perform in a separate vessel):

-

Dissolve the incoming Fmoc-protected amino acid (4.0 equivalents relative to resin loading) in anhydrous DMF.

-

Add HATU (3.9 equivalents).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (8.0 equivalents). [15][16] * Scientist's Note: Using slightly less HATU than the amino acid ensures that all of the highly reactive coupling reagent is consumed in forming the active ester, which helps to minimize the potential for guanidinylation of the free N-terminus of the peptide on the resin. [15][20]3. Pre-activation: Gently agitate the activation solution at room temperature for 5-10 minutes. A color change may be observed. This pre-activation step is critical to ensure the complete formation of the OAt-active ester before it is introduced to the hindered amine. [15]4. Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the swelled, deprotected resin.

-

-

Reaction & Monitoring: Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature with gentle agitation. For exceptionally difficult couplings, this time can be extended to 4 hours or even overnight. [5] * Self-Validation: Monitor the reaction progress using a qualitative method like the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all primary and secondary amines. If the test remains positive after 4 hours, proceed to the troubleshooting section.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF, followed by 3x with Dichloromethane (DCM), and a final 3x with DMF to prepare for the next deprotection step.

Protocol 2: Standard Coupling using HBTU

This protocol can be attempted as a more cost-effective alternative if the steric hindrance is not prohibitively severe.

Step-by-Step Methodology:

-

Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.

-

Activation Solution Preparation: